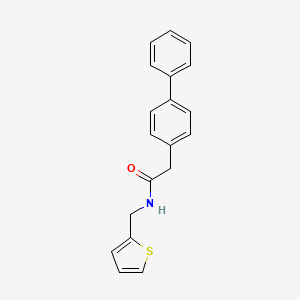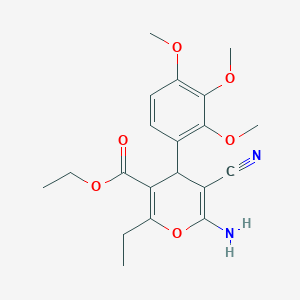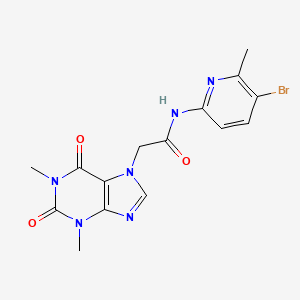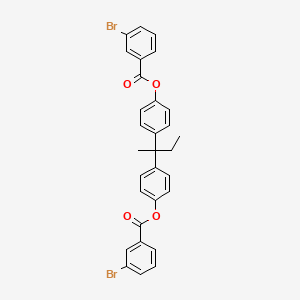
2-(4-biphenylyl)-N-(2-thienylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-biphenylyl)-N-(2-thienylmethyl)acetamide, commonly known as BITA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BITA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 351.48 g/mol.
Wissenschaftliche Forschungsanwendungen
BITA has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, BITA has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. BITA has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, BITA has been found to possess anti-inflammatory and neuroprotective properties.
BITA has also been studied for its potential applications in the field of materials science. BITA can be used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs and coordination polymers are a class of materials that have potential applications in gas storage, catalysis, and drug delivery.
Wirkmechanismus
The exact mechanism of action of BITA is not fully understood. However, studies have shown that BITA exerts its biological effects by interacting with specific targets in cells. BITA has been shown to inhibit the activity of various enzymes, including phosphodiesterase-4 (PDE4) and acetylcholinesterase (AChE). In addition, BITA has been found to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
BITA has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that BITA inhibits the growth of cancer cells and induces apoptosis. BITA has also been found to possess anti-inflammatory and neuroprotective properties. In addition, BITA has been shown to modulate the activity of various enzymes and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
BITA has several advantages for lab experiments. It is easy to synthesize and purify, and it has a relatively low toxicity. In addition, BITA has been extensively studied, and there is a large body of literature on its biological effects.
However, there are also some limitations to using BITA in lab experiments. BITA has poor solubility in water, which can limit its use in certain assays. In addition, the exact mechanism of action of BITA is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on BITA. One area of research could focus on the development of BITA-based drugs for the treatment of cancer and other diseases. Another area of research could focus on the synthesis of new BITA derivatives with improved properties, such as increased solubility or potency. In addition, research could be conducted to further elucidate the mechanism of action of BITA and its interactions with specific targets in cells. Finally, BITA could be further studied for its potential applications in materials science, particularly in the synthesis of MOFs and coordination polymers.
Conclusion
In conclusion, BITA is a chemical compound that has potential applications in various fields, including medicinal chemistry and materials science. BITA has been extensively studied for its biological effects, including its anti-cancer, anti-inflammatory, and neuroprotective properties. While there are some limitations to using BITA in lab experiments, there are also several potential future directions for research on this compound.
Synthesemethoden
BITA can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-bromo-N-(2-thienylmethyl)acetamide with 4-biphenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure BITA. Other methods involve the use of different starting materials or variations in reaction conditions.
Eigenschaften
IUPAC Name |
2-(4-phenylphenyl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c21-19(20-14-18-7-4-12-22-18)13-15-8-10-17(11-9-15)16-5-2-1-3-6-16/h1-12H,13-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPYVKTYOYJZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yl)-N-(thiophen-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5201910.png)
![6-methyl-2-[(4-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5201914.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5201930.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)
![methyl 4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5201950.png)
![methyl 5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5201969.png)
![2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B5201974.png)



![2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B5201995.png)